molecular formula C10H12O7S B030615 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid CAS No. 86321-33-7

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

Cat. No.: B030615
CAS No.: 86321-33-7
M. Wt: 276.26 g/mol
InChI Key: UMCDODPBPQMWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid (CAS 86321-33-7) is a high-purity reference standard of significant interest in nutritional biochemistry and metabolomics research. This compound, also known as dihydroferulic acid-4'-sulfate, is a key microbial catabolite and human phase-II metabolite derived from the colonic breakdown of dietary (poly)phenols, particularly hydroxycinnamates like ferulic acid found in coffee, whole grains, and various fruits. Research Applications & Value: This sulfate conjugate serves as a critical biomarker for studying the bioavailability, metabolism, and biological effects of dietary polyphenols. It is essential for research focused on the gut-microbiome-axis and the role of microbial catabolites in the documented health benefits of plant-based diets. Investigations include areas such as anti-inflammatory activities, oxidative stress response, and markers of gut barrier integrity. Mechanism of Action: As a phenylsulfate, this metabolite is a product of enzymatic sulfation by sulfotransferase enzymes. It represents a key detoxification and elimination pathway in humans. Studying such phase-II metabolites is crucial for understanding the complex interplay between diet, microbial metabolism, and host physiological responses. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

3-(3-methoxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCDODPBPQMWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006709
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86321-33-7
Record name 3-(3-Methoxy-4-sulfooxy-phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid typically involves the sulfonation of 3-methoxy-4-hydroxycinnamic acid (ferulic acid). The process can be summarized as follows:

    Starting Material: Ferulic acid is used as the starting material.

    Sulfonation: The phenolic hydroxyl group of ferulic acid is sulfonated using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Using large reactors to sulfonate ferulic acid.

    Continuous Purification: Employing continuous purification techniques such as column chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfo group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The sulfo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-Methoxy-4-(carboxy)phenyl]propanoic acid.

    Reduction: Formation of 3-[3-Methoxy-4-hydroxyphenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and as a precursor for various chemical compounds. Its unique sulfonate group enhances its reactivity, making it valuable for synthesizing derivatives with altered properties.

Biology

Research indicates that 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid plays a role in modulating immune responses, particularly in monocytic cells and macrophages. It has been shown to influence inflammatory pathways by interacting with key molecular targets such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

Medicine

The compound is under investigation for its potential anti-inflammatory and antioxidant properties. Studies suggest that it may help mitigate oxidative stress and inflammation, which are critical factors in various diseases.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Dihydroferulic AcidLacks sulfo group; contains hydroxyl groupsPrecursor to 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Ferulic AcidContains methoxy and hydroxyl groupsKnown for strong antioxidant properties
4-MethylumbelliferoneContains a methoxy group; no sulfo groupUsed as a fluorescent marker in biochemical assays
3-Hydroxybenzoic AcidHydroxyl group at meta position; no sulfo groupCommonly used in pharmaceuticals

This table illustrates the structural differences and unique aspects of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid compared to related compounds.

Case Study 1: Anti-inflammatory Effects

A study examined the effects of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid on macrophage activation. Results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of the compound was evaluated using various assays. The findings demonstrated that it effectively scavenged free radicals and protected against oxidative damage in cellular models.

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced inflammation and oxidative stress.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
  • Synonyms: Dihydroferulic acid 4-sulfate .
  • Molecular Formula : C₁₀H₁₂O₇S
  • Molecular Weight : 276.259 g/mol .
  • Structure: Features a phenyl ring substituted with a methoxy group (-OCH₃) at position 3, a sulfooxy group (-OSO₃H) at position 4, and a propanoic acid (-CH₂CH₂COOH) side chain .
  • Key Properties : Density = 1.506 g/cm³; Refractive Index = 1.576 .

This compound is a sulfated derivative of dihydroferulic acid, commonly involved in phase II metabolism to enhance water solubility for excretion .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring Positions) Key Features Biological Relevance
Target Compound C₁₀H₁₂O₇S 3-OCH₃, 4-OSO₃H Saturated propanoic acid chain; high polarity due to sulfate. Phase II metabolite; potential antioxidant .
Ferulic acid 4-sulfate () C₁₀H₁₀O₇S 3-OCH₃, 4-OSO₃H Unsaturated acrylic acid chain (C=C). Conjugated system enhances UV absorption; implicated in anti-inflammatory pathways .
3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid () C₁₀H₁₂O₅ 3-OCH₃, 4-OH Lacks sulfate; hydroxyl group increases acidity. Found in dietary polyphenol metabolism; lower solubility than sulfated analogs .
3-[3-Hydroxy-5-methoxy-4-(sulfooxy)phenyl]propanoic acid () C₁₀H₁₂O₈S 3-OH, 5-OCH₃, 4-OSO₃H Isomer with shifted methoxy/hydroxyl groups. Altered electronic distribution may affect receptor binding .
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid () C₁₆H₂₂O₉ 2-O-glucose, 4-OCH₃ Glucose moiety instead of sulfate; higher molecular weight (358.3 g/mol). Exhibits antifungal activity; slower metabolic clearance due to glycosylation .
3-[4-Hydroxy-3-(sulfooxy)phenyl]propanoic acid () C₉H₁₀O₆S 4-OH, 3-OSO₃H Sulfate at position 3; smaller molecular weight. Higher urinary excretion in metabolomics studies .

Research Findings and Metabolic Pathways

  • Metabolic Stability : The target compound showed higher concentrations in metabolomics data (e.g., 1.25–1.69 × 10⁹ intensity units) compared to analogs like 3-(3-Oxobutyl)phenyl hydrogen sulfate (6.33 × 10⁹ units), suggesting superior stability in biological systems .
  • Solubility and Excretion : Sulfated derivatives (e.g., target compound, Ferulic acid 4-sulfate) exhibit enhanced water solubility, facilitating renal excretion. Glucosylated analogs () require enzymatic hydrolysis for elimination .
  • Biological Activity: Antioxidant Capacity: The methoxy and sulfate groups in the target compound may synergize to scavenge free radicals, though activity is lower than hydroxyl-containing analogs like 3-(4'-Hydroxyphenyl)propanoic acid () . Enzyme Inhibition: The glucosyl derivative () inhibits glutathione S-transferase (GST), a detoxification enzyme, highlighting the impact of substituents on bioactivity .

Biological Activity

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid, also known as dihydroferulic acid sulfate, is a phenolic compound characterized by a sulfonic acid group attached to a methoxy-substituted phenyl structure. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding its mechanisms of action and biological interactions is crucial for exploring its therapeutic applications.

  • IUPAC Name : 3-[3-methoxy-4-(sulfooxy)phenyl]propanoic acid
  • Molecular Formula : C₁₀H₁₂O₇S
  • Molecular Weight : 276.26 g/mol
  • Structure : The compound features a sulfonate group that enhances its solubility and biological activity compared to related phenolic compounds.

The biological activity of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid is attributed to its interactions with various biological molecules:

  • Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various tissues. This property suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells. It appears to modulate signaling pathways involved in cell growth and survival, particularly by affecting matrix metalloproteinases (MMPs), which play a role in cancer metastasis.

Biochemical Pathways

The synthesis of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid occurs through metabolic processes involving sulfotransferase enzymes, which transfer sulfate groups to phenolic compounds. This metabolic transformation enhances the compound's solubility and bioavailability .

Biological Interactions

Research has identified several key interactions of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid with biological molecules:

Interaction Biological Molecule Effect
Protein BindingVarious proteinsModulates enzyme activity and signaling pathways
Enzyme InhibitionMMP-2, MMP-9Reduces cancer cell invasion and metastasis
Cytokine ModulationPro-inflammatory cytokinesDecreases inflammation

Case Studies and Research Findings

  • Antioxidant Studies : In vitro studies demonstrated that 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid significantly reduced oxidative stress markers in cultured cells exposed to oxidative agents. This suggests its potential as a protective agent against oxidative damage.
  • Anti-inflammatory Research : Animal models have shown that administration of this compound reduces symptoms of inflammation in conditions like arthritis, highlighting its therapeutic potential for inflammatory diseases.
  • Cancer Research : A study focusing on breast cancer cells revealed that treatment with 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid led to decreased cell viability and increased apoptosis, suggesting its role as an anticancer agent.

Q & A

Q. What are the key structural features of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid, and how do they influence its reactivity?

The compound features a propanoic acid backbone with a phenyl ring substituted by a methoxy (-OCH₃) and a sulfooxy (-OSO₃H) group at positions 3 and 4, respectively. The sulfooxy group enhances hydrophilicity and potential for ionic interactions, while the methoxy group contributes to steric and electronic effects. These substitutions influence reactivity in nucleophilic/electrophilic reactions and solubility in polar solvents like water or DMSO .

Q. Methodological Insight :

  • Solubility Testing : Use polar solvents (e.g., PBS pH 7.2, ethanol) for dissolution, noting limited solubility in non-polar solvents .
  • Reactivity Screening : Test nucleophilic substitution at the methoxy group (e.g., using NaH/DMF) or hydrolysis of the sulfooxy group under acidic/basic conditions .

Q. What synthetic strategies are employed to prepare derivatives of this compound?

Synthesis typically involves:

Functional Group Protection : Protect the sulfooxy group during reactions using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

Stepwise Functionalization : Introduce substituents via coupling reactions (e.g., amidation at the carboxylic acid) or enzymatic modifications .

Q. Methodological Insight :

  • Oxidation/Reduction : Use KMnO₄ in acidic media for oxidation of hydroxyl groups or LiAlH₄ for reduction of carbonyl intermediates .
  • Characterization : Confirm structures via NMR (¹H/¹³C), LC-MS, and IR spectroscopy to track functional group transformations .

Advanced Research Questions

Q. How does the sulfooxy group affect the compound’s pharmacokinetics and metabolic stability in vivo?

The sulfooxy group enhances water solubility, promoting renal excretion but limiting passive diffusion across cell membranes. It may undergo enzymatic desulfation by sulfatases in the gut or liver, generating bioactive metabolites like 3-(3-methoxy-4-hydroxyphenyl)propanoic acid .

Q. Methodological Insight :

  • Metabolic Profiling : Use LC-MS/MS to detect sulfated and desulfated metabolites in plasma/urine after oral administration .
  • Enzyme Assays : Incubate with human sulfatases (e.g., ARSA or STS) to quantify desulfation rates .

Q. What role does this compound play in modulating biochemical pathways, such as inflammation or oxidative stress?

In vitro studies of analogous sulfated phenolics show:

  • Anti-inflammatory Activity : Inhibition of NF-κB signaling in macrophages (IC₅₀ ~10 µM) .
  • Antioxidant Effects : Scavenging of ROS (e.g., •OH) via the phenolic moiety, with EC₅₀ values comparable to ascorbic acid in cell-free assays .

Q. Methodological Insight :

  • Cell-Based Assays : Use RAW 264.7 macrophages treated with LPS to measure TNF-α suppression via ELISA.
  • ROS Detection : Employ DCFH-DA probes in H₂O₂-stressed endothelial cells .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Matrix Effects : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) altering bioavailability .
  • Purity Issues : Batch-specific impurities (>95% purity required for reproducibility; verify via HPLC) .

Q. Methodological Insight :

  • Standardization : Use NIST-validated reference materials for calibration .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to confirm target specificity .

Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Optimize MRM transitions for the parent ion (m/z 289.1 → 169.0) and sulfooxy fragment (m/z 97.0) .
  • Isotopic Labeling : Use ¹³C-labeled internal standards to correct for matrix suppression/enhancement effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 2
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.